3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride
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Overview
Description
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 3-carbamoyl-4-methoxybenzenesulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions .
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a sulfonamide derivative, while reaction with an alcohol may produce a sulfonate ester .
Scientific Research Applications
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is used in various scientific research applications, including:
Biology: The compound may be used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a carbamoyl group.
Benzenesulfonyl fluoride: Lacks the carbamoyl and methoxy groups, making it less versatile in certain reactions.
Uniqueness
3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic synthesis and biochemical applications .
Properties
Molecular Formula |
C8H8FNO4S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-carbamoyl-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |
InChI Key |
BCFQDFQQGFIPJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)N |
Origin of Product |
United States |
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